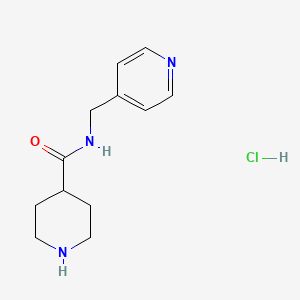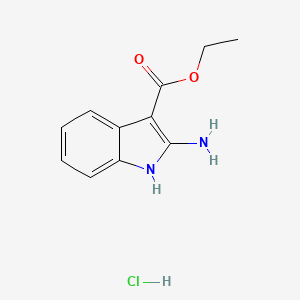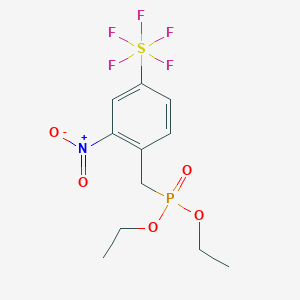
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate
Vue d'ensemble
Description
Synthesis Analysis
Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates are available by the vicarious nucleophilic substitution reaction of meta- and para- nitro-(pentafluorosulfanyl)benzenes and diethyl chloromethylphosphonate . They undergo Horner–Wadsworth–Emmons reaction with aldehydes in the presence of potassium hydroxide in acetonitrile at ambient temperature to give (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes in good yields and high stereoselectivities .Molecular Structure Analysis
The molecular formula of Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) is C11H15F5NO5PS . Its molecular weight is 399.27 g/mol.Chemical Reactions Analysis
Follow-up transformations of the primary products provided (E)-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines . Reduction of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes provided 2-(2-arylethyl)-(pentafluorosulfanyl)anilines, and the formation of (E)-1-alkenyl-4-(pentafluorosulfanyl)benzenes was demonstrated from diethyl 4-(pentafluorosulfanyl)benzylphosphonates .Applications De Recherche Scientifique
Organophosphonates in Environmental Science
Organophosphonates, including compounds similar to Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate), have been extensively studied for their environmental relevance, biodegradability, and removal in wastewater treatment plants (WWTPs). Despite their stability against biological degradation, phosphonates can be removed with relatively high efficiency (>80%) in WWTPs operated with chemical phosphate precipitation. This indicates the environmental persistence of such compounds and the necessity for efficient removal mechanisms to prevent eutrophication and interference with phosphate precipitation processes in WWTPs (Rott, Steinmetz, & Metzger, 2018).
Synthesis and Applications in Chemistry
The phosphonic acid functional group, closely related to the chemical structure of interest, is employed for many applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. These compounds have been utilized for their bioactive properties (drug, pro-drug), in the design of supramolecular or hybrid materials, and for the functionalization of surfaces among other applications. This highlights the versatility and importance of phosphonate derivatives in various research fields including chemistry, biology, and physics, suggesting potential areas of application for Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Potential for Innovative Drug Delivery and Medical Applications
Phosphonate-based compounds are also explored for innovative drug delivery mechanisms and as potential therapeutic agents. The exploration of prodrugs to overcome drug delivery obstacles associated with phosphate, phosphonate, and phosphinate functional group-containing drugs exemplifies the ongoing research aimed at enhancing the bioavailability and efficacy of these compounds in medical applications. This research avenue could also apply to the specific compound , highlighting its potential relevance in the development of new therapeutic strategies (Krise & Stella, 1996).
Propriétés
IUPAC Name |
[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNWEAJFRTOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F5NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



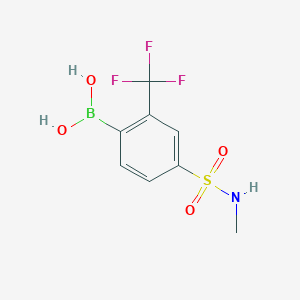
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
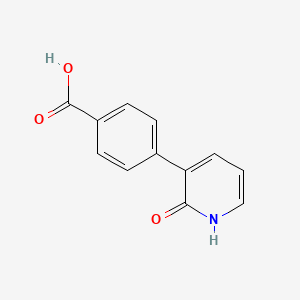
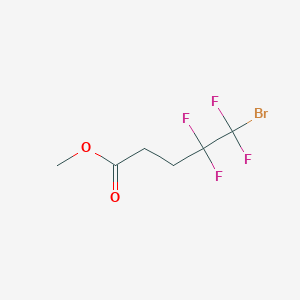
![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)




![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)
